D-Mannose-¹³C: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
D-Mannose-¹³C: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the intricate landscape of cellular metabolism and glycosylation, the ability to trace and quantify the flux of specific molecules is paramount. This guide provides an in-depth exploration of D-Mannose-¹³C, an invaluable tool for researchers, scientists, and drug development professionals. As a stable isotope-labeled analog of D-mannose, this molecule offers a window into the complex pathways that govern health and disease. This document moves beyond a simple recitation of facts, offering field-proven insights and detailed methodologies to empower your research. Herein, we delve into the core chemical properties of D-Mannose-¹³C, its synthesis, and its multifaceted applications, underpinned by a commitment to scientific integrity and practical utility.
Introduction to D-Mannose and the Significance of ¹³C Isotopic Labeling
D-mannose is a C-2 epimer of D-glucose, a naturally occurring monosaccharide that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1] Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDG).
The introduction of a stable isotope, Carbon-13 (¹³C), into the D-mannose structure provides a powerful analytical tool. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of biological systems.[2] The key principle behind isotopic labeling lies in the mass difference between ¹³C and the naturally abundant ¹²C. This mass difference allows for the differentiation and quantification of the labeled molecule and its metabolites from their endogenous, unlabeled counterparts using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
D-Mannose-¹³C serves two primary functions in research:
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Metabolic Tracer: It allows for the qualitative and quantitative tracking of mannose through metabolic pathways, providing insights into metabolic flux and the biosynthesis of glycoproteins.[4]
-
Internal Standard: In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), D-Mannose-¹³C is used as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate quantification of unlabeled D-mannose.[5][6]
Chemical and Physical Properties of D-Mannose-¹³C
The chemical properties of D-Mannose-¹³C are virtually identical to those of unlabeled D-mannose, with the exception of its molecular weight. The specific properties can vary slightly depending on the position and number of ¹³C atoms.
| Property | D-Mannose (Unlabeled) | D-Mannose-1-¹³C | D-Mannose-U-¹³C₆ |
| Chemical Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ | ¹³C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 181.15 g/mol | 186.11 g/mol |
| CAS Number | 3458-28-4 | 70849-31-9 | 287100-74-7 |
| Melting Point | 133-140 °C | 163-165 °C | Not specified |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Solubility | |||
| Water | 2480 g/L (17 °C) | Highly soluble | Highly soluble |
| DMSO | ~50 mg/mL (with sonication) | Soluble | Soluble |
| Ethanol | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| Isotopic Purity | N/A | Typically ≥99% | Typically ≥99% |
Note: The properties of labeled compounds, particularly melting point, can vary slightly between batches and suppliers. Always refer to the certificate of analysis provided by the manufacturer for specific details.
Synthesis and Quality Control
The synthesis of D-Mannose-¹³C is a specialized process. While chemical synthesis methods exist for unlabeled D-mannose, such as the epimerization of D-glucose using molybdate catalysts, the production of isotopically labeled versions often involves biological systems or complex organic synthesis routes starting from a ¹³C-labeled precursor.[7] For instance, uniformly labeled D-Mannose-¹³C₆ can be produced by growing microorganisms in a medium containing ¹³C-labeled glucose as the sole carbon source.
Quality control is a critical aspect of using isotopically labeled compounds to ensure the accuracy of experimental results. Key quality control parameters include:
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Chemical Purity: Assessed by techniques like HPLC and NMR to ensure the absence of chemical impurities.
-
Isotopic Enrichment: The percentage of the molecule that contains the ¹³C isotope at the specified position(s). This is typically determined by mass spectrometry. High isotopic enrichment (ideally >98-99%) is crucial for minimizing interference from naturally occurring isotopes and ensuring accurate quantification.[7]
Core Applications and Methodologies
The utility of D-Mannose-¹³C spans a wide range of research areas, from fundamental metabolic studies to preclinical drug development.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell.[8] By introducing a ¹³C-labeled substrate like D-Mannose-¹³C into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon through the metabolic network.[3]
Caption: Workflow for metabolic labeling and analysis of glycoproteins.
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Cell Culture and Labeling: Culture cells in a medium where glucose is replaced with or supplemented by D-Mannose-¹³C. The concentration and duration of labeling will depend on the specific cell line and experimental goals.
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Protein Extraction: After labeling, harvest the cells, lyse them, and extract the total protein.
-
Glycoprotein Enrichment (Optional): Enrich for glycoproteins using methods such as lectin affinity chromatography.
-
Proteolytic Digestion: Digest the protein sample into peptides using an enzyme like trypsin.
-
Glycopeptide Enrichment: Enrich for glycopeptides from the complex peptide mixture using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides by LC-MS/MS to identify the glycoproteins, the sites of glycosylation, and the structure of the attached glycans, as well as to quantify the incorporation of ¹³C.
D-Mannose-¹³C as an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample to aid in the quantification of an analyte. An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. D-Mannose-¹³C is an excellent internal standard for the quantification of D-mannose in biological samples because it co-elutes with unlabeled mannose during chromatography and has a distinct mass. [6]
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Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, serum, cell extract), add a known amount of D-Mannose-¹³C solution. [5]2. Extraction: Perform a protein precipitation and/or extraction procedure to isolate the small molecule fraction. For example, add acetonitrile to the sample, vortex, and centrifuge to pellet the proteins. [5]3. Derivatization (Optional): In some cases, derivatization may be necessary to improve the chromatographic properties or ionization efficiency of mannose.
-
LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS. The mass spectrometer is set up to monitor specific mass transitions for both unlabeled D-mannose and D-Mannose-¹³C.
-
Quantification: The concentration of D-mannose in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled D-mannose and a fixed concentration of the internal standard. [6]
Applications in Drug Development
The ability to trace and quantify mannose metabolism has significant implications for drug development, particularly in the fields of oncology and rare diseases.
Oncology Research
Altered glycosylation is a hallmark of cancer, and targeting metabolic pathways that support aberrant glycosylation is a promising therapeutic strategy. D-Mannose itself has been shown to have anti-cancer effects by interfering with glucose metabolism in cancer cells. [9]D-Mannose-¹³C can be used to:
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Elucidate the mechanism of action of mannose-based therapies: By tracing the metabolic fate of ¹³C-labeled mannose in cancer cells, researchers can understand how it impacts glycolysis, the pentose phosphate pathway, and glycosylation, leading to cancer cell death or growth inhibition. [8]* Identify new drug targets: ¹³C-MFA studies using D-Mannose-¹³C can reveal metabolic vulnerabilities in cancer cells that can be targeted with novel therapeutics.
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Serve as a biomarker: The uptake and metabolism of D-mannose may be altered in cancer cells, and D-Mannose-¹³C can be used in preclinical studies to develop and validate mannose-based biomarkers for cancer detection and monitoring. [5]
Congenital Disorders of Glycosylation (CDG)
CDGs are a group of rare genetic disorders caused by defects in the synthesis of glycans. [10]For some types of CDG, such as MPI-CDG (CDG-Ib), oral supplementation with mannose can be an effective therapy. [1]D-Mannose-¹³C is a valuable tool in CDG research to:
-
Diagnose and monitor CDG: By administering D-Mannose-¹³C and tracing its incorporation into glycoproteins, clinicians and researchers can assess the severity of the glycosylation defect and monitor the response to mannose therapy.
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Develop and evaluate new therapies: D-Mannose-¹³C can be used in preclinical models of CDG to test the efficacy of new drugs designed to correct the underlying glycosylation defects. [11]
Pharmacokinetic Studies
For biotherapeutics that are glycoproteins, such as monoclonal antibodies, the glycan structure can significantly impact their pharmacokinetic properties. D-Mannose-¹³C can be used to metabolically label the glycans of these therapeutic proteins. Subsequent analysis of the labeled glycoproteins in preclinical animal models can provide valuable information on how different glycoforms affect the drug's absorption, distribution, metabolism, and excretion (ADME). [12]
Conclusion and Future Perspectives
D-Mannose-¹³C is a versatile and powerful tool that has significantly advanced our understanding of mannose metabolism and its role in health and disease. Its applications in metabolic flux analysis, glycoprotein research, and as an internal standard have provided invaluable insights for researchers in academia and industry. As analytical technologies continue to improve in sensitivity and resolution, the use of D-Mannose-¹³C is poised to expand further, particularly in the development of personalized therapies for cancer and rare metabolic disorders. The continued refinement of experimental protocols and data analysis software will further enhance the precision and accessibility of studies utilizing this important isotopically labeled compound.
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